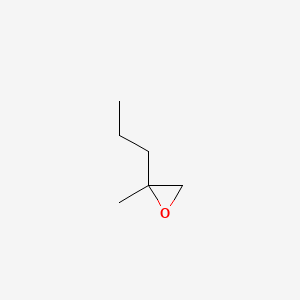

2-Methyl-2-propyloxirane

Übersicht

Beschreibung

. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-2-propyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-methyl-1-pentene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions . The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide.

Industrial Production Methods: Industrial production of oxiranes typically involves the use of large-scale epoxidation processes. These processes often employ catalysts such as titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide as the oxidizing agent . This method is favored for its high selectivity and efficiency in producing epoxides.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-propyloxirane undergoes various chemical reactions, including:

Ring-opening reactions: These reactions can be catalyzed by acids or bases, leading to the formation of diols, halohydrins, or other functionalized compounds.

Oxidation: The compound can be further oxidized to form corresponding diols or other oxidized products.

Common Reagents and Conditions:

Acidic conditions: Sulfuric acid or hydrochloric acid can catalyze the ring-opening of the epoxide to form diols.

Basic conditions: Sodium hydroxide or potassium hydroxide can also catalyze the ring-opening, leading to different products depending on the nucleophile used.

Major Products Formed:

Diols: Formed through the hydrolysis of the epoxide ring.

Halohydrins: Formed through the reaction with halogen acids.

Alcohols and ethers: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-propyloxirane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of oxirane, 2-methyl-2-propyl- involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions . This reactivity is exploited in various chemical transformations, where the epoxide acts as an electrophile, reacting with nucleophiles to form a wide range of products .

Vergleich Mit ähnlichen Verbindungen

Oxirane (ethylene oxide): A simpler epoxide with a two-carbon backbone.

Propylene oxide: An epoxide with a three-carbon backbone.

Butylene oxide: An epoxide with a four-carbon backbone.

Comparison: 2-Methyl-2-propyloxirane is unique due to its branched structure, which imparts different reactivity and physical properties compared to linear epoxides like ethylene oxide and propylene oxide . The presence of the methyl and propyl groups can influence the compound’s reactivity, making it suitable for specific applications where other epoxides may not be as effective .

Biologische Aktivität

Overview

2-Methyl-2-propyloxirane, also known as an epoxide, is a three-membered cyclic ether characterized by its highly strained ring structure, which contributes to its reactivity and potential biological activity. This compound is synthesized primarily through the epoxidation of alkenes and has applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

- IUPAC Name : this compound

- Chemical Formula : C6H12O

- CAS Number : 3657-41-8

The biological activity of this compound is largely attributed to its ability to undergo ring-opening reactions, which can be catalyzed by various nucleophiles. The mechanism involves the nucleophilic attack on the epoxide ring, leading to the formation of diols, halohydrins, or other functionalized compounds. This reactivity allows it to interact with biomolecules, potentially altering their function.

1. Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that epoxides can possess antimicrobial properties due to their ability to react with nucleophilic sites in microbial cells.

- Cytotoxicity : Some studies have shown that epoxides can induce cytotoxic effects in cancer cells by forming covalent bonds with cellular macromolecules, leading to apoptosis.

2. Toxicological Concerns

Despite its potential applications, the biological activity of this compound raises concerns regarding toxicity:

- Mutagenicity : Epoxides are often associated with mutagenic effects due to their ability to form adducts with DNA.

- Carcinogenic Potential : Some studies have indicated that exposure to certain epoxides may increase the risk of cancer in animal models, necessitating further investigation into their safety profiles.

Case Studies

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial properties of various epoxides, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development .

-

Cytotoxicity Assay :

- A cytotoxicity assay was conducted on human cancer cell lines treated with varying concentrations of this compound. The results showed a dose-dependent increase in cell death, indicating its potential use in cancer therapy .

- Mutagenicity Testing :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Toxicity Level |

|---|---|---|---|

| Ethylene Oxide | Simple Epoxide | Antimicrobial, Mutagenic | High |

| Propylene Oxide | Simple Epoxide | Antimicrobial, Low Cytotoxicity | Moderate |

| This compound | Branched Epoxide | Antimicrobial, Cytotoxic | Moderate |

Eigenschaften

IUPAC Name |

2-methyl-2-propyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXMEOKFDOVSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334461 | |

| Record name | Oxirane, 2-methyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3657-41-8 | |

| Record name | Oxirane, 2-methyl-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.